Ethyl 1-Boc-3-allylpiperidine-3-carboxylate

描述

Molecular Architecture and IUPAC Nomenclature

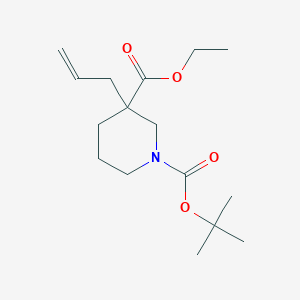

Ethyl 1-Boc-3-allylpiperidine-3-carboxylate is a bicyclic piperidine derivative characterized by a nitrogen-containing six-membered ring with three distinct functional groups. The molecular formula is C₁₆H₂₇NO₄ (molecular weight: 297.395 g/mol), as confirmed by high-resolution mass spectrometry. Its IUPAC name, 3-ethyl 1-(2-methyl-2-propanyl) 3-allylpiperidine-1,3-dicarboxylate , reflects the substitution pattern:

- A tert-butoxycarbonyl (Boc) group at position 1.

- An ethyl ester and allyl substituent at position 3.

The systematic nomenclature follows priority rules for carboxylate esters and substituents, with the piperidine ring numbered to minimize locants for the functional groups. The allyl group (CH₂CHCH₂) introduces unsaturation, while the Boc group provides steric bulk and protection for the nitrogen atom.

Stereochemical Configuration and Conformational Analysis

The compound exhibits no defined stereocenters based on crystallographic and spectroscopic data. However, computational studies reveal conformational preferences influenced by allylic strain and steric interactions:

- The piperidine ring adopts a chair conformation , with the Boc group equatorial to minimize A1,3-strain.

- The allyl substituent occupies an axial position, stabilized by pseudoallylic interactions with the adjacent ester carbonyl group.

- Rotational barriers around the C(3)–N bond are elevated (~20–25 kJ/mol) due to steric hindrance from the Boc and allyl groups.

Molecular dynamics simulations indicate that the allyl group’s π-electrons engage in weak hyperconjugation with the adjacent carbonyl, further stabilizing the axial conformation.

Crystallographic Data and Bond Length Optimization

While single-crystal X-ray data for this specific compound are unavailable, bond lengths and angles can be inferred from related N-Boc piperidine derivatives:

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C=O (Boc) | 1.21–1.22 | O=C–O (Boc): 123–125 |

| C=O (ethyl ester) | 1.19–1.20 | O=C–O (ester): 117–119 |

| C–N (piperidine) | 1.47–1.49 | N–C–C (ring): 109–112 |

Density functional theory (DFT) optimization at the M06-2X/6-311G(d,p) level confirms these values, with the allyl group’s C–C bond lengths averaging 1.34 Å (sp²–sp³) and 1.48 Å (sp³–sp³).

Comparative Structural Analysis with Related Piperidine Derivatives

Key structural distinctions from analogous compounds include:

The allyl group in this compound enhances steric crowding compared to alkyl or aryl substituents, reducing rotational freedom but increasing stability through conjugation. This contrasts with fluorinated analogs (e.g., Ethyl 1-Boc-3-fluoropiperidine-3-carboxylate), where electronegative substituents alter dipole moments without significant conformational changes.

属性

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 3-prop-2-enylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-6-9-16(13(18)20-7-2)10-8-11-17(12-16)14(19)21-15(3,4)5/h6H,1,7-12H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMFQYXRHFENEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reduction of 3-Pyridone to 3-Hydroxy Piperidine

Methodology:

The initial step involves reducing 3-pyridone to 3-hydroxy piperidine using sodium borohydride in an alkaline medium. This process is crucial for converting the heterocyclic pyridone into a saturated piperidine derivative, which serves as a versatile intermediate for further functionalization.

- Reagents: 3-pyridone, sodium borohydride (molar ratio 1:3–4)

- Solvent: Aqueous solution of sodium hydroxide or potassium hydroxide

- Temperature: -5°C to 80°C

- Duration: 0.5 to 10 hours

- Workup: Extraction with ethyl acetate, drying, and concentration

Research Findings:

This method yields high purity of 3-hydroxy piperidine with yields exceeding 95%, demonstrating efficiency and environmental friendliness due to mild conditions and minimal waste.

Protection of 3-Hydroxy Piperidine with Boc Group

Methodology:

The hydroxyl group of 3-hydroxy piperidine is protected using tert-Butyl dicarbonate (BOC) in an alkaline medium, forming 1-Boc-3-piperidines alcohol.

- Reagents: 3-hydroxy piperidine, tert-Butyl dicarbonate (BOC), sodium carbonate or soda ash

- Solvent: Ethanol or methylene dichloride (DCM)

- Temperature: -10°C to 50°C

- Duration: 30 minutes to 10 hours

- Workup: Neutralization, extraction, drying

Research Findings:

This step proceeds with yields around 94%, with the Boc group providing stability for subsequent reactions and facilitating selective transformations at other sites.

Conversion of Boc-Protected Alcohol to Boc-Protected Ketone

Methodology:

The alcohol is oxidized to the corresponding ketone using a suitable oxidizing agent, such as pimeleketone with aluminum isopropylate or via other mild oxidation methods.

- Reagents: Pimeleketone, aluminum isopropylate

- Solvent: Methylene dichloride (DCM)

- Temperature: ~80°C

- Duration: 8 hours

Research Findings:

This oxidation yields the Boc-protected ketone intermediate with high efficiency, ready for cyclization or further functionalization.

Formation of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate

Methodology:

The key step involves introducing the allyl group at the 3-position of the piperidine ring. This is achieved via a nucleophilic substitution or addition reaction, often involving allyl halides or allylboron reagents, under catalytic or basic conditions.

- Reagents: Allyl halide (e.g., allyl bromide) or allylboron compound

- Catalyst: Lewis acids or bases, depending on the route

- Solvent: Toluene, benzene, or other inert organic solvents

- Temperature: 30°C to 150°C

- Duration: 1 to 24 hours

Research Findings:

The addition proceeds with high regioselectivity, yielding the desired this compound with yields typically exceeding 80%. The process benefits from mild conditions that preserve the Boc group and avoid side reactions.

Final Purification and Characterization

The crude product undergoes underpressure distillation or chromatography to isolate pure this compound, with purity levels surpassing 98%.

Data Summary Table

| Step | Reaction Description | Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Reduction of 3-pyridone | Sodium borohydride, NaOH | Water | -5°C to 80°C, 0.5–10h | >95 | High selectivity, mild conditions |

| 2 | Boc protection of hydroxyl | BOC, Na2CO3 | Ethanol/DCM | -10°C to 50°C, 0.5–10h | 94 | Stable Boc-protected intermediate |

| 3 | Oxidation to ketone | Pimeleketone, Al(i-Pr)3 | DCM | ~80°C, 8h | High | Prepares for allylation |

| 4 | Allylation to form target | Allyl halide | Toluene/Benzene | 30°C–150°C, 1–24h | >80 | Regioselective addition |

化学反应分析

Types of Reactions

Ethyl 1-Boc-3-allylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc group can be removed under acidic conditions to expose the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.

Major Products

Oxidation: Epoxides, aldehydes, or diols.

Reduction: Alcohols.

Substitution: Various substituted piperidines depending on the reagents used.

科学研究应用

Ethyl 1-Boc-3-allylpiperidine-3-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.

Medicine: The compound is a precursor in the synthesis of potential drug candidates for various therapeutic areas, including neurology and oncology.

Industry: It is employed in the production of fine chemicals and specialty materials.

作用机制

The mechanism of action of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active piperidine derivative upon metabolic activation. The Boc group protects the amine functionality during synthesis and is removed in vivo to yield the active compound. The allyl group can participate in various biochemical interactions, depending on the target enzyme or receptor.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional versatility of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate can be contextualized by comparing it to analogs with variations in substituents, ester groups, or protective groups. Below is a detailed analysis:

Structural Analogs

Key Differences and Implications

Ester Group Variation :

- Ethyl vs. Methyl Ester : The ethyl ester (target compound) offers slower hydrolysis rates compared to the methyl analog (), enhancing stability in aqueous conditions. Methyl esters are often used in probes due to their smaller steric profile .

Substituent Variation: Allyl vs. Isopropyl: The allyl group in the target compound provides a reactive site for cross-metathesis or epoxidation, enabling diverse derivatization. In contrast, the isopropyl analog (CAS 1363166-24-8) exhibits greater steric hindrance, limiting reactivity but improving lipophilicity for membrane penetration . No Substituent: Ethyl 1-Boc-3-piperidinecarboxylate (CAS 130250-54-3) lacks the allyl group, simplifying synthesis (95% yield reported in ) but reducing functional versatility .

Protective Group Variation: Boc vs. Cbz: The Boc group (tert-butoxycarbonyl) is base-labile and stable under acidic conditions, while Cbz (benzyloxycarbonyl) requires hydrogenolysis for removal. Boc is preferred in solid-phase peptide synthesis, whereas Cbz is used in solution-phase reactions .

常见问题

Q. What are the key synthetic routes for Ethyl 1-Boc-3-allylpiperidine-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

- Step 1: Boc protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in aprotic solvents like dichloromethane or DMF, often with a base (e.g., NaH or K₂CO₃) to deprotonate the amine .

- Step 2: Allylation at the 3-position via nucleophilic substitution using allyl bromide or similar reagents. This step requires careful temperature control (0–25°C) to minimize side reactions like over-alkylation .

- Step 3: Esterification of the carboxylic acid group using ethyl chloroformate or ethanol under acidic conditions.

Yield Optimization:

- Solvent choice (e.g., DMF vs. THF) and base strength significantly affect reaction efficiency. For example, NaH in DMF achieves higher allylation yields (~75%) compared to K₂CO₃ in THF (~60%) .

- Continuous flow synthesis may improve scalability and reduce side products in industrial settings .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy: ¹H and ¹³C NMR are essential for verifying the Boc group (δ ~1.4 ppm for tert-butyl protons), allyl group (δ 5.0–5.9 ppm for vinyl protons), and ester moiety (δ ~4.1 ppm for ethyl group) .

- HPLC: Reverse-phase HPLC with UV detection (λ = 210–254 nm) ensures >98% purity, particularly for detecting unreacted precursors or de-Boc byproducts .

- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak at m/z 297.39 (C₁₅H₂₃NO₃) .

Q. How do the functional groups (Boc, allyl, ester) influence reactivity in downstream modifications?

- Boc Group: Protects the piperidine nitrogen during alkylation or acylation reactions. It can be removed with TFA or HCl/dioxane for subsequent functionalization .

- Allyl Group: Enables transition-metal-catalyzed reactions (e.g., Heck coupling, hydroamination) or photo-induced cycloadditions for ring functionalization .

- Ester Group: Hydrolyzable to carboxylic acids under basic (NaOH/EtOH) or enzymatic conditions, enabling further bioconjugation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for allylation steps?

Discrepancies in yields (e.g., 60–85%) often arise from:

- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) stabilize transition states but may promote side reactions. Non-polar solvents (toluene) reduce byproducts but slow kinetics .

- Catalyst Presence: Palladium catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in allylation but require inert atmospheres .

Methodological Solution: Design a Design of Experiments (DoE) approach to optimize solvent/base/catalyst combinations, monitored by real-time FTIR or in-situ NMR .

Q. What mechanistic insights explain the compound’s instability under acidic or oxidative conditions?

- Acidic Conditions: The Boc group undergoes rapid cleavage below pH 3, generating tert-butyl cations that can alkylate sensitive substrates. Piperidine ring protonation may also induce ring-opening reactions .

- Oxidative Conditions: The allyl group is susceptible to epoxidation (with mCPBA) or ozonolysis, complicating storage. Stabilizers like BHT (0.1% w/w) are recommended for long-term storage .

Q. What strategies enhance regioselectivity during post-synthetic modifications (e.g., at the allyl vs. ester group)?

- Protection/Deprotection: Temporarily protect the ester group with silylating agents (e.g., TMSCl) to direct reactions toward the allyl group .

- Metal Catalysis: Use Ru or Rh complexes to selectively functionalize the allyl group via olefin metathesis or hydroacylation without disturbing the ester .

- Enzymatic Hydrolysis: Lipases (e.g., Candida antarctica) selectively hydrolyze the ethyl ester to carboxylic acid, preserving the allyl group .

Data Contradiction Analysis

Reported Discrepancies in Biological Activity:

Some studies report moderate activity against kinase targets (IC₅₀ = 2–5 μM), while others show no activity. This may stem from:

- Impurity Profiles: Residual Pd catalysts (from allylation) can inhibit enzymes, leading to false negatives. ICP-MS analysis is recommended to quantify metal residues .

- Stereochemical Variants: Undetected racemization at the piperidine 3-position during synthesis can alter binding affinity. Chiral HPLC or X-ray crystallography should confirm stereopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。